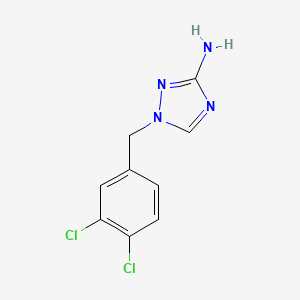

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine

Description

1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 832740-44-0) is a triazole derivative featuring a 3,4-dichlorobenzyl substituent attached to the 1H-1,2,4-triazol-3-amine core. Its molecular formula is C9H8Cl2N4, with a molecular weight of 247.10 g/mol and a typical purity of 95% .

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKVVLCJEWGQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=NC(=N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601203269 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832741-07-8 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832741-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Electrophilic aromatic substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Electrophilic aromatic substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity

Research has indicated that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine demonstrates potent antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. Further investigations are necessary to elucidate the specific pathways involved .

Agricultural Applications

Fungicides

The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide. It has shown effectiveness against common plant pathogens, contributing to crop protection and yield improvement. Its application in agriculture could help reduce reliance on traditional fungicides that may have harmful environmental impacts .

Material Science Applications

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine involves the inhibition of specific enzymes or pathways in target organisms. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The molecular targets and pathways involved can vary depending on the specific application and organism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Variations in Benzyl Substituents

Halogen Substitution Patterns

Key Observations :

- Dichloro vs.

- Halogen Type : Bromine substitution (253.10 g/mol) introduces a heavier atom, which may influence steric interactions and metabolic stability .

- Positional Isomerism : The 2,5-dichloro isomer (same formula as target) was discontinued, suggesting synthetic or efficacy limitations compared to the 3,4-dichloro variant .

Heteroaromatic Replacements

Core Heterocycle Modifications

Key Observations :

Functional Group Additions

- 1-(3-Acetylphenyl)-3-(1-(3,4-Dichlorobenzyl)-1H-1,2,4-Triazol-3-yl)Urea (CAS 708221-39-0): Incorporates a urea linker and acetylphenyl group. The urea moiety introduces hydrogen-bonding capability, which could enhance target affinity. Molecular weight increases to 404.25 g/mol .

Biological Activity

1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8Cl2N4

- Molecular Weight : 243.09 g/mol

- CAS Number : 832741-07-8

- Structural Characteristics : The compound features a triazole ring, which is known for its stability and ability to interact with biological receptors .

Synthesis

The synthesis of this compound involves the reaction of hydrazine derivatives with appropriate benzyl halides. The typical procedure includes:

- Starting Materials : 3,4-dichlorobenzyl chloride and 1H-1,2,4-triazol-3-amine.

- Reaction Conditions : Conducted under reflux conditions in an organic solvent.

- Yield : The compound can be obtained in moderate to high yields depending on the reaction conditions .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| Human Melanoma (IGR39) | 15.2 | High |

| Triple-Negative Breast Cancer (MDA-MB-231) | 25.6 | Moderate |

| Pancreatic Carcinoma (Panc-1) | 30.0 | Low |

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization .

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various triazole derivatives including this compound. The results indicated that:

- Compounds with a similar scaffold exhibited enhanced cytotoxicity when tested against resistant cancer cell lines.

Research Findings

In another investigation focusing on structure–activity relationships (SAR), it was found that modifications to the triazole ring significantly affected the biological activity of derivatives. Notably:

Q & A

Basic: What are the optimal synthetic routes for 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of a triazole precursor with a 3,4-dichlorobenzyl halide under controlled conditions. Key steps include:

- Precursor Preparation : Use 1H-1,2,4-triazol-3-amine as the core scaffold, activated via deprotonation with a base (e.g., NaH or K₂CO₃).

- Alkylation : React with 3,4-dichlorobenzyl bromide in anhydrous DMF or acetonitrile at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of triazole to benzyl halide). Use inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~ 287.0) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolve crystal structure and tautomeric preferences (e.g., triazole ring planarity and substituent orientation) .

Advanced: How does the dichlorobenzyl substituent influence the compound’s electronic and steric properties compared to analogs?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl groups on the benzyl ring reduce electron density at the triazole N-atoms, enhancing electrophilicity. This is confirmed via DFT calculations (e.g., HOMO-LUMO gaps) .

- Steric Effects : Steric hindrance from the 3,4-dichloro substitution may limit rotational freedom of the benzyl group, affecting binding to biological targets. Compare with difluorobenzyl () or fluorobenzyl-thioether analogs () using molecular dynamics simulations .

- Experimental Validation : Use Hammett constants (σ) to quantify electronic contributions and correlate with reactivity in nucleophilic substitution assays .

Advanced: What computational methods are used to predict binding affinities and interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding (triazole NH with active-site residues) and hydrophobic contacts (dichlorobenzyl with hydrophobic pockets) .

- MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA/GBSA) .

- Pharmacophore Modeling : Identify critical features (e.g., triazole amine as a hydrogen bond donor) using tools like Phase or MOE .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1% v/v) .

- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) and validate via triplicate experiments .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to compare datasets, accounting for variables like purity (>95% by HPLC) and storage conditions .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Store in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Safety Protocols : Use fume hoods for synthesis and characterization. Refer to OSHA guidelines (CAS-related hazards) for PPE (gloves, lab coats) .

- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, CF₃, or methoxy) and assess impact on activity .

- In Silico Screening : Virtual libraries of ~500 analogs can prioritize synthesis based on predicted ADMET profiles (e.g., SwissADME) .

- Biological Profiling : Test analogs against panels of enzymes/cell lines to identify key pharmacophores. Use clustering algorithms (e.g., PCA) to correlate structural features with activity .

Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue .

- LC-MS/MS : Use a triple quadrupole MS with MRM transitions (m/z 287→154 for quantification). Validate with internal standards (e.g., deuterated analogs) .

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion and normalize with standard additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.